Heptanoic acid, 5,6,7-trihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanoic acid, 5,6,7-trihydroxy- is an organic compound with the molecular formula C7H14O5 It is characterized by a seven-carbon chain with three hydroxyl groups attached at the 5th, 6th, and 7th positions, and a carboxylic acid group at the terminal end
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Heptanoic acid, 5,6,7-trihydroxy- can be synthesized through the oxidation of heptanal using permanganate.
Industrial Production: Industrially, this compound can be produced from the methyl ester of ricinoleic acid, which is obtained from castor bean oil.
Types of Reactions:
Oxidation: Heptanoic acid, 5,6,7-trihydroxy- can undergo further oxidation to form various carboxylic acids and ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted heptanoic acid derivatives
Scientific Research Applications
Heptanoic acid, 5,6,7-trihydroxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which heptanoic acid, 5,6,7-trihydroxy- exerts its effects involves its interaction with various molecular targets and pathways. It can act as a phospholipase A2 inhibitor, affecting the metabolism of phospholipids and modulating inflammatory responses . The hydroxyl groups in its structure allow it to participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and function .
Comparison with Similar Compounds
- Hexanoic acid
- Octanoic acid
- Enanthic acid
Properties
CAS No. |
869334-13-4 |
---|---|
Molecular Formula |
C7H14O5 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
5,6,7-trihydroxyheptanoic acid |
InChI |
InChI=1S/C7H14O5/c8-4-6(10)5(9)2-1-3-7(11)12/h5-6,8-10H,1-4H2,(H,11,12) |
InChI Key |
AKGMFVVQMGQGBO-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(CO)O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.